![molecular formula C28H38N2O2S2 B12870574 (E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bithieno[3,2-b]pyrrolylidene core, which is functionalized with 2-ethylhexyl groups. The presence of these groups enhances its solubility and processability, making it a valuable material for research and industrial applications.
Méthodes De Préparation
The synthesis of (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multiple steps, including the formation of the bithieno[3,2-b]pyrrolylidene core and subsequent functionalization with 2-ethylhexyl groupsThe reaction conditions usually involve the use of strong bases and organic solvents to facilitate the alkylation process .
Analyse Des Réactions Chimiques
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfone derivatives, while reduction reactions can yield thiol derivatives .
Applications De Recherche Scientifique
This compound has garnered significant interest in scientific research due to its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of advanced materials, including conjugated polymers and organic semiconductors. In biology, it has been explored for its potential as a bioactive molecule with applications in drug discovery and development. In the field of medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, in industry, it is used in the development of organic photovoltaic devices and other electronic applications .
Mécanisme D'action
The mechanism of action of (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s bithieno[3,2-b]pyrrolylidene core is known to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. The 2-ethylhexyl groups enhance its solubility and facilitate its interaction with biological membranes, potentially leading to its bioactive properties. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione can be compared with other similar compounds, such as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate. These compounds share structural similarities, including the presence of bithieno or thiophene cores and 2-ethylhexyl functional groups. (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is unique due to its specific bithieno[3,2-b]pyrrolylidene core, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for specialized applications in materials science and organic electronics .
Propriétés
Formule moléculaire |
C28H38N2O2S2 |
|---|---|
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
(6E)-4-(2-ethylhexyl)-6-[4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C28H38N2O2S2/c1-5-9-11-19(7-3)17-29-21-13-15-33-25(21)23(27(29)31)24-26-22(14-16-34-26)30(28(24)32)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/b24-23+ |
Clé InChI |
YKCLTASMTUUJCT-WCWDXBQESA-N |
SMILES isomérique |
CCCCC(CC)CN1C2=C(/C(=C\3/C4=C(C=CS4)N(C3=O)CC(CC)CCCC)/C1=O)SC=C2 |
SMILES canonique |
CCCCC(CC)CN1C2=C(C(=C3C4=C(C=CS4)N(C3=O)CC(CC)CCCC)C1=O)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
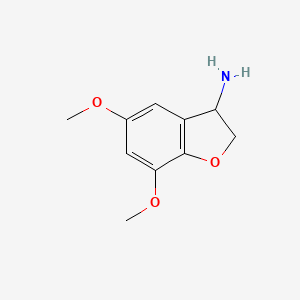
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
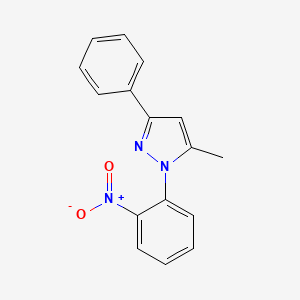
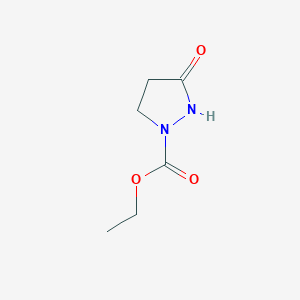
![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
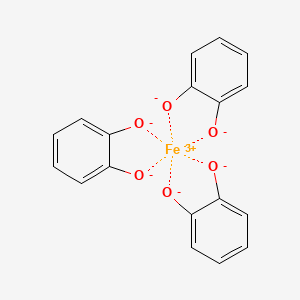


![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
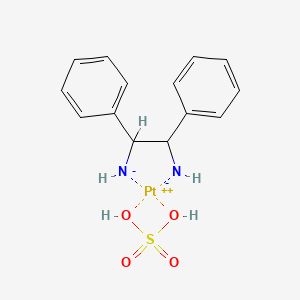
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
